molecular formula C11H12F2O2 B13583387 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-one

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-one

Cat. No.: B13583387
M. Wt: 214.21 g/mol
InChI Key: JRMLXDDSGNGANX-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-one is an organic compound characterized by the presence of a difluorophenyl group attached to a propanone backbone with an ethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-one typically involves the reaction of 2,4-difluorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Formation of 2,4-difluorobenzoic acid.

    Reduction: Formation of 1-(2,4-difluorophenyl)-3-ethoxypropan-2-ol.

    Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-one in biological systems involves its interaction with specific molecular targets. For instance, in antifungal applications, it may inhibit the activity of enzymes critical for fungal cell wall synthesis, leading to cell death . The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ethoxy group, in particular, may enhance its solubility and interaction with biological targets compared to other similar compounds.

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-3-ethoxypropan-2-one

InChI

InChI=1S/C11H12F2O2/c1-2-15-7-10(14)5-8-3-4-9(12)6-11(8)13/h3-4,6H,2,5,7H2,1H3

InChI Key

JRMLXDDSGNGANX-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)CC1=C(C=C(C=C1)F)F

Origin of Product

United States

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